Product packaging for (2-Chlorobenzo[d]oxazol-6-yl)methanol(Cat. No.:)

(2-Chlorobenzo[d]oxazol-6-yl)methanol

Cat. No.: B12869085
M. Wt: 183.59 g/mol
InChI Key: NDYRKEHMCYWHAB-UHFFFAOYSA-N
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Description

(2-Chlorobenzo[d]oxazol-6-yl)methanol (CAS 1780456-19-0) is a small molecule with the molecular formula C 8 H 6 ClNO 2 and a molecular weight of 183.59 g/mol . This compound features a benzoxazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure incorporates both a reactive 2-chloro group and a hydroxymethyl functional group at the 6-position, making it a versatile chemical intermediate for synthesizing more complex molecules. Researchers value this compound for its potential in drug discovery . Compounds containing the 2-phenylbenzo[d]oxazole scaffold, which can be derived from intermediates like this compound, are currently being explored as novel tyrosinase inhibitors for potential use as skin-lightening agents. Recent studies have shown that such derivatives can exhibit significantly stronger inhibition than kojic acid, a standard in the field . Furthermore, the benzoxazole core is a key structure in the development of agents for neurological diseases . Specifically, 2-arylbenzoxazole derivatives are investigated as potent, dual-inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), representing a promising therapeutic approach for conditions like Alzheimer's disease . The chloromethyl group on the benzoxazole ring allows for further functionalization, enabling researchers to create libraries of compounds for structure-activity relationship (SAR) studies in various therapeutic areas. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNO2 B12869085 (2-Chlorobenzo[d]oxazol-6-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

(2-chloro-1,3-benzoxazol-6-yl)methanol

InChI

InChI=1S/C8H6ClNO2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2

InChI Key

NDYRKEHMCYWHAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)OC(=N2)Cl

Origin of Product

United States

Reaction Mechanisms and Reactivity Profiles of 2 Chlorobenzo D Oxazol 6 Yl Methanol

Electronic Structure and Aromaticity Considerations in the Benzoxazole (B165842) System

The benzoxazole scaffold is an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. globalresearchonline.netwikipedia.org Its aromaticity, a key factor in its relative stability, is a product of the delocalized π-electron system extending over both rings. wikipedia.orgchemeurope.com The fusion of the benzene ring to the five-membered oxazole ring results in a bicyclic system with higher aromaticity than a standalone oxazole ring. esisresearch.org

The electronic nature of the benzoxazole system is significantly influenced by the two heteroatoms, oxygen and nitrogen. The oxygen atom is highly electronegative, while the nitrogen atom can act as a hydrogen bond acceptor. chemicalbook.com This creates a unique electron distribution within the rings. The planar geometry of the benzoxazole scaffold facilitates intermolecular interactions such as π–π stacking. chemicalbook.com Studies comparing benzoxazole with related benz-fused heterocycles like benzothiazole (B30560) and benzimidazole (B57391) have shown that the aromaticity of the five-membered ring portion increases in the order of benzoxazole < benzothiazole < benzimidazole, correlating with the heteroatom (O, S, N). esisresearch.org Despite being the least aromatic in this series, the benzoxazole system is stable due to its fused aromatic nature. wikipedia.orgesisresearch.org

Reactivity of the Benzoxazole Heterocycle

The chlorine atom at the C2 position has a profound effect on the reactivity of the oxazole ring. The C2 carbon is situated between two electronegative heteroatoms (N and O), making it inherently electron-deficient. The addition of a chlorine atom, which is strongly electron-withdrawing through its inductive effect, further enhances this electron deficiency.

This electronic arrangement makes the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr) . libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-poor C2 carbon, forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent expulsion of the chloride leaving group restores the aromaticity of the ring. The presence of the ring nitrogen atom helps to stabilize the negative charge in the transition state, activating the ring for this type of substitution. rsc.org

Conversely, the electron-withdrawing nature of the chloro-substituted oxazole moiety deactivates the entire ring system towards electrophilic aromatic substitution . An attacking electrophile would be repelled by the already electron-poor environment.

The hydroxymethyl group (-CH₂OH) attached to the C6 position of the benzene ring primarily influences the reactivity of the carbocyclic portion of the molecule. The hydroxymethyl group is generally considered a weak activating group and an ortho, para-director for electrophilic aromatic substitution. This is due to a combination of a weak inductive electron-withdrawing effect and a weak electron-donating effect through hyperconjugation.

In the context of (2-Chlorobenzo[d]oxazol-6-yl)methanol, the hydroxymethyl group at C6 would direct incoming electrophiles to the C5 and C7 positions. However, the strong deactivating effect of the 2-chloro-oxazole portion of the molecule means that electrophilic substitution reactions on the benzene ring would likely require harsh conditions.

Table 1: Summary of Substituent Electronic Effects and Predicted Reactivity

Substituent Position Electronic Effect Predicted Impact on Reactivity
Chlorine C2 Strong inductive electron withdrawal Activates C2 for nucleophilic attack; deactivates the ring system for electrophilic attack.
Hydroxymethyl C6 Weakly activating; ortho, para-directing Directs potential electrophiles to C5 and C7; can participate in its own functional group transformations.

Mechanistic Pathways of Functional Group Transformations

The two functional groups, the C6-hydroxymethyl and the C2-chlorine, are the primary sites for chemical transformations of the molecule.

The primary alcohol functionality of the hydroxymethyl group can undergo a variety of well-established reactions. numberanalytics.com

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. numberanalytics.com Mild oxidizing agents would yield (2-chlorobenzo[d]oxazol-6-yl)carbaldehyde, while strong oxidizing agents would produce 2-chlorobenzo[d]oxazole-6-carboxylic acid.

Esterification and Etherification: It can react with carboxylic acids or their derivatives to form esters, or with suitable reagents to form ethers. numberanalytics.com

Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate or a halide). This allows for subsequent SN2 reactions with various nucleophiles at the benzylic carbon.

Table 2: Potential Reactions of the C6-Hydroxymethyl Group

Reaction Type Reagent Example Product Functional Group
Oxidation (mild) Pyridinium (B92312) chlorochromate (PCC) Aldehyde (-CHO)
Oxidation (strong) Potassium permanganate (B83412) (KMnO₄) Carboxylic Acid (-COOH)
Esterification Acetic anhydride, pyridine (B92270) Ester (-OCOCH₃)

As previously discussed, the C2 position is primed for nucleophilic aromatic substitution. This is one of the most significant reaction pathways for this molecule, allowing for the introduction of a wide range of functional groups. The general mechanism involves the attack of a nucleophile (Nu⁻) on the C2 carbon, followed by the loss of the chloride ion (Cl⁻). libretexts.org

Studies on analogous systems like 2-chlorobenzimidazoles and 2-halogenothiazoles confirm the feasibility of this reaction with various nucleophiles. rsc.orgrsc.org

Reaction with O-Nucleophiles: Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) can react to form 2-alkoxybenzoxazoles and 2-hydroxybenzoxazoles (which exist as benzoxazolin-2-ones), respectively. rsc.org

Reaction with N-Nucleophiles: Ammonia and primary or secondary amines can be used to synthesize 2-aminobenzoxazoles.

Reaction with S-Nucleophiles: Thiolates (RS⁻) can displace the chloride to yield 2-(alkylthio)benzoxazoles. rsc.org

Table 3: Potential Nucleophilic Substitution Reactions at C2

Nucleophile Reagent Example Product Class
Hydroxide Sodium hydroxide (NaOH) Benzoxazolin-2-one
Alkoxide Sodium methoxide (B1231860) (NaOCH₃) 2-Methoxybenzoxazole
Amine Ammonia (NH₃) 2-Aminobenzoxazole
Thiolate Sodium thiophenoxide (NaSPh) 2-(Phenylthio)benzoxazole

Table 4: List of Compound Names

Compound Name
This compound
(2-Chlorobenzo[d]oxazol-6-yl)carbaldehyde
2-Chlorobenzo[d]oxazole-6-carboxylic acid
2-Chlorobenzoxazole (B146293)
Benzoxazole
Benzothiazole
Benzimidazole
2-Alkoxybenzoxazole
2-Hydroxybenzoxazole
Benzoxazolin-2-one
2-Aminobenzoxazole
2-(Alkylthio)benzoxazole
2-(Phenylthio)benzoxazole

Ring Stability and Potential for Rearrangement Reactions of this compound

Ring Stability

The stability of the benzoxazole ring in this compound is influenced by several factors. The parent 2-chlorobenzoxazole is noted as being stable under normal conditions, though it can be sensitive to air. thermofisher.com This suggests that while the heterocyclic system is robust, the 2-chloro substituent introduces a reactive site. The electron-withdrawing nature of the chlorine atom, combined with the electronegativity of the oxygen and nitrogen atoms in the oxazole ring, creates an electron-deficient carbon at the 2-position. This makes it a prime target for nucleophiles, which can lead to substitution or ring-opening, thereby compromising the stability of the ring under certain reaction conditions.

Potential for Ring-Opening Reactions

The most significant aspect of the reactivity of this compound is the potential for the oxazole ring to open. This is primarily dictated by the lability of the 2-chloro substituent. Nucleophilic attack at the C2 position can lead to the formation of a tetrahedral intermediate, which can then collapse, resulting in the cleavage of the C-O or C-N bond within the oxazole ring.

For instance, reactions of benzoxazoles with various nucleophiles can lead to ring-opened products. While specific studies on this compound are not prevalent, related research on other benzoxazole derivatives demonstrates this reactivity. For example, treatment of benzoxazoles with secondary amines can lead to ring opening. This process can be followed by an iron-catalyzed oxidative cyclization to form 2-aminobenzoxazoles.

Potential for Rearrangement Reactions

While less common for simple benzoxazoles, rearrangement reactions are a possibility for heterocyclic systems under specific conditions. Two notable rearrangements are the Dimroth and Smiles rearrangements.

The Dimroth rearrangement typically involves the isomerization of a heterocycle where an endocyclic and an exocyclic heteroatom switch places. wikipedia.org This rearrangement proceeds through a ring-opening and ring-closing sequence. wikipedia.org For a derivative of this compound to undergo a Dimroth-like rearrangement, it would likely need to be converted into a derivative with an exocyclic nitrogen or other heteroatom at the 2-position, for example, a 2-iminobenzoxazole derivative. The general mechanism involves the opening of the oxazole ring to form an intermediate that can then re-close in a different orientation.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In the context of benzoxazoles, this has been observed in the synthesis of N-substituted 2-aminobenzoxazoles from benzoxazole-2-thiol derivatives. This rearrangement involves the attack of a nucleophile from a side chain onto the aromatic ring, leading to the displacement of the heteroatom-containing group. For this compound, a Smiles rearrangement would require prior modification to introduce a suitable side chain containing a nucleophilic center.

Derivatization and Synthetic Transformations of 2 Chlorobenzo D Oxazol 6 Yl Methanol

Chemical Modifications at the Hydroxymethyl Group

The hydroxymethyl group at the 6-position of the benzoxazole (B165842) ring offers a reactive handle for a range of functional group interconversions, allowing for the introduction of diverse structural motifs.

Esterification and Etherification Reactions

The primary alcohol functionality of (2-Chlorobenzo[d]oxazol-6-yl)methanol can be readily converted into esters and ethers through well-established synthetic protocols.

Esterification: Esterification can be achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides. A common method involves the use of a coupling agent, such as a carbodiimide, or a catalyst like 4-(dimethylamino)pyridine (DMAP) to facilitate the reaction with a carboxylic acid. organic-chemistry.org For instance, the reaction with an acid chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent provides the corresponding ester.

Etherification: The synthesis of ethers from this compound can be accomplished under various conditions. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form the alkoxide, followed by reaction with an alkyl halide, is a classic approach. Alternatively, chemoselective etherification of benzylic alcohols can be achieved using reagents like 2,4,6-trichloro-1,3,5-triazine and an alcohol in the presence of a catalyst, which selectively targets the benzylic hydroxyl group.

Reaction TypeReagents and ConditionsProduct Type
EsterificationCarboxylic acid, DCC, DMAP, CH2Cl2, rtEster
EsterificationAcid chloride, Et3N, CH2Cl2, 0 °C to rtEster
Etherification1. NaH, THF, 0 °C; 2. Alkyl halide, rtEther

Oxidation to Aldehydes and Carboxylic Acids

Controlled oxidation of the primary alcohol can yield either the corresponding aldehyde or carboxylic acid, both of which are valuable synthetic intermediates.

Oxidation to Aldehyde: The selective oxidation of this compound to 2-chlorobenzo[d]oxazole-6-carbaldehyde (B12867574) can be carried out using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a chlorinated solvent like dichloromethane (B109758) are commonly employed for this transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-chlorobenzo[d]oxazole-6-carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) in a basic aqueous solution, or Jones reagent (CrO3 in aqueous sulfuric acid and acetone).

ProductOxidizing AgentConditions
2-Chlorobenzo[d]oxazole-6-carbaldehydePCC or DMPCH2Cl2, rt
2-Chlorobenzo[d]oxazole-6-carboxylic acidKMnO4aq. NaOH, heat
2-Chlorobenzo[d]oxazole-6-carboxylic acidJones ReagentAcetone (B3395972), 0 °C to rt

Conversion to Halides and Other Nucleophilic Precursors

The hydroxymethyl group can be converted into a halide, providing a precursor for various nucleophilic substitution reactions.

Conversion to Halides: The most common method for converting the primary alcohol to the corresponding chloride, 6-(chloromethyl)-2-chlorobenzo[d]oxazole, is reaction with thionyl chloride (SOCl2), often in the presence of a catalytic amount of a tertiary amine or in a solvent like pyridine. Similarly, reaction with phosphorus tribromide (PBr3) can be used to synthesize the corresponding bromide. These benzylic halides are then activated for subsequent displacement by a wide range of nucleophiles.

ProductReagentConditions
6-(Chloromethyl)-2-chlorobenzo[d]oxazoleSOCl2Pyridine, 0 °C to rt
6-(Bromomethyl)-2-chlorobenzo[d]oxazolePBr3CH2Cl2, 0 °C

Chemical Transformations Involving the C2-Chlorine

The chlorine atom at the C2-position of the benzoxazole ring is activated towards nucleophilic displacement and can participate in various transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Benzoxazole Ring

The electron-withdrawing nature of the benzoxazole ring system facilitates nucleophilic aromatic substitution (SNAr) at the C2-position. libretexts.org This allows for the displacement of the chloride by a variety of nucleophiles. The reaction generally proceeds through an addition-elimination mechanism involving a Meisenheimer-like intermediate. libretexts.org

The reactivity of 2-chlorobenzoxazoles towards nucleophiles allows for the synthesis of a diverse array of 2-substituted derivatives. For example, reactions with amines, alkoxides, and thiolates can furnish the corresponding 2-amino, 2-alkoxy, and 2-thioalkoxy benzoxazoles. The reaction conditions typically involve heating the 2-chlorobenzoxazole (B146293) with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the liberated HCl. Studies on related 2-chlorobenzimidazoles have demonstrated successful substitution with various nucleophiles. rsc.orgrsc.org

NucleophileProduct
Primary/Secondary Amine2-Aminobenzoxazole derivative
Alkoxide2-Alkoxybenzoxazole derivative
Thiolate2-(Alkylthio)benzoxazole derivative

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C2-chloro group serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of specialized ligands and reaction conditions can facilitate these transformations. libretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction allows for the formation of a C-C bond between the C2-position of the benzoxazole and an organoboron reagent. libretexts.org This reaction is typically catalyzed by a palladium(0) complex with suitable phosphine (B1218219) ligands and requires a base. The reaction has been successfully applied to various chloro-heterocycles, including those analogous to the benzoxazole system. nih.govresearchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the introduction of an alkyne moiety at the C2-position through the reaction with a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.govorganic-chemistry.org Copper-free Sonogashira protocols have also been developed. researchgate.net The reaction is a powerful tool for the synthesis of aryl-alkynes. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling the C2-chloro group with a primary or secondary amine. organic-chemistry.orgyoutube.com This palladium-catalyzed reaction requires a suitable phosphine ligand and a base. The reaction is highly valuable for the synthesis of arylamines and has been successfully applied to chloro-substituted heterocycles, sometimes showing selectivity for one halide over another in di-halogenated systems. nih.govnih.gov

Reaction NameCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraAryl/vinyl boronic acid or esterPd(0) catalyst, phosphine ligand, base2-Aryl/vinyl-6-(hydroxymethyl)benzoxazole
SonogashiraTerminal alkynePd(0) catalyst, Cu(I) salt (optional), base2-Alkynyl-6-(hydroxymethyl)benzoxazole
Buchwald-HartwigPrimary/secondary aminePd(0) catalyst, phosphine ligand, base2-Amino-6-(hydroxymethyl)benzoxazole derivative

Lack of Specific Research Data Hinders Detailed Analysis of this compound Transformations

Despite a comprehensive search of scientific literature and chemical databases, detailed research findings on the specific derivatization, synthetic transformations, and regioselective functionalization of the chemical compound this compound are not publicly available. While the compound is commercially produced, indicating its use as a building block in chemical synthesis, specific scholarly articles detailing its application in complex syntheses or targeted functionalization of its benzoxazole core are conspicuously absent.

The initial investigation sought to elaborate on the chemical behavior of this compound, focusing on two key areas: the regioselective functionalization of the benzoxazole core at positions other than C2 and C6, and its utility as a versatile starting material in the construction of more complex molecular architectures. However, the search did not yield any specific studies or documented reaction schemes for this particular molecule that would allow for a thorough discussion as outlined.

General methodologies for the derivatization of the broader benzoxazole class of compounds are well-documented. These include various palladium-catalyzed cross-coupling reactions to modify the 2-chloro position and standard transformations of the hydroxymethyl group. For instance, the hydroxyl group could theoretically undergo oxidation to an aldehyde or carboxylic acid, or be converted into an ether or ester. Similarly, the 2-chloro substituent is a handle for nucleophilic aromatic substitution or cross-coupling reactions.

Furthermore, techniques for the regioselective C-H functionalization of the benzoxazole nucleus have been reported for other derivatives. These methods often employ directing groups to achieve substitution at specific positions on the benzene (B151609) ring. However, no literature could be found that applies these principles specifically to this compound.

The absence of dedicated research on this compound prevents the creation of a detailed article as requested. The required sections on "Regioselective Functionalization of the Benzoxazole Core (Beyond C2 and C6)" and "Utility as a Building Block in Complex Chemical Synthesis" cannot be populated with the scientifically accurate and specific research findings that the user's instructions necessitate.

Therefore, while the potential for diverse chemical transformations of this compound can be inferred from the general reactivity of the benzoxazole scaffold, a detailed, evidence-based article on its specific chemistry cannot be generated at this time due to the lack of published research.

Computational and Theoretical Investigations on 2 Chlorobenzo D Oxazol 6 Yl Methanol

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Theoretical studies on benzoxazole (B165842) derivatives typically employ DFT methods, such as B3LYP, in conjunction with various basis sets (e.g., 6-311G(d,p)), to investigate their electronic properties. bldpharm.com Such calculations provide fundamental insights into the molecule's behavior.

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For a molecule like (2-Chlorobenzo[d]oxazol-6-yl)methanol, this would involve calculating bond lengths, bond angles, and dihedral angles. Conformation analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, particularly the C-C and C-O bonds of the hydroxymethyl group, to identify the most stable conformer. While this analysis is crucial for understanding the compound's structure, specific optimized geometric parameters for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net For benzoxazole derivatives, the distribution of HOMO and LUMO orbitals often indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net However, specific HOMO-LUMO energy values and orbital distribution maps for this compound are not documented.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazole ring and the oxygen of the methanol (B129727) group, with positive potential near the hydrogen atoms. No specific MEP map for this compound has been found in the searched literature.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is a powerful tool for elucidating reaction pathways and predicting the feasibility of chemical transformations. This involves locating transition state structures and calculating activation energies.

Transition State Characterization for Key Transformations

The synthesis of benzoxazoles often involves the cyclization of precursors. Theoretical studies can model these reactions to identify the transition state—the highest energy point along the reaction coordinate. Characterizing the geometry and energy of the transition state is essential for understanding the reaction kinetics. For transformations involving this compound, such as the further reaction of the hydroxyl group, computational analysis would provide a detailed mechanistic understanding. However, no studies characterizing transition states for reactions of this specific compound were found.

Selectivity Predictions (Regio- and Stereoselectivity)

Many reactions can yield multiple products. Computational modeling can predict the selectivity of a reaction by comparing the energy barriers of the different possible pathways. The pathway with the lower activation energy is kinetically favored, leading to the major product. For benzoxazole synthesis, regioselectivity is a key aspect that can be investigated computationally. While general mechanisms for achieving selectivity in benzoxazole synthesis have been proposed, specific predictions for reactions involving this compound are not available.

Spectroscopic Property Predictions (e.g., theoretical NMR, IR, UV-Vis shifts)

Computational chemistry provides powerful tools to predict the spectroscopic properties of a molecule like this compound before its synthesis or experimental analysis. These predictions are invaluable for confirming molecular structure, interpreting experimental data, and understanding the molecule's electronic behavior. The primary methods for these predictions are rooted in quantum mechanics, particularly Density Functional Theory (DFT).

Theoretical NMR Spectroscopy (¹H and ¹³C NMR)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational structure elucidation. The most common and reliable method for calculating NMR shielding tensors is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT. nih.gov

The process involves:

Geometry Optimization: The three-dimensional structure of this compound is first optimized to find its lowest energy conformation. This is crucial as chemical shifts are highly dependent on the molecule's geometry. A common level of theory for this step is B3LYP with a basis set like 6-31G(d). github.io

Shielding Calculation: Using the optimized geometry, the GIAO method is employed to calculate the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). nih.gov

Chemical Shift Prediction: The calculated shielding values are not directly the chemical shifts. They are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), using the following equation: δ_sample = σ_TMS - σ_sample Alternatively, a linear regression analysis comparing calculated shieldings with experimental shifts for a set of related compounds can yield more accurate predictions. nih.gov This approach corrects for systematic errors in the computational method. acs.org

The predicted chemical shifts help in assigning specific peaks in an experimental spectrum to the corresponding atoms in the molecule. For complex molecules, this can be a critical step in confirming the correct structure among several possibilities. escholarship.org

Illustrative Data for Theoretical NMR Prediction

While experimental data is required for definitive values, a theoretical study would produce data similar to that shown below. The table outlines the type of results generated from a GIAO-DFT calculation.

Atom TypePredicted Chemical Shift (δ, ppm) - IllustrativeCorresponding Molecular Fragment
¹H7.0 - 8.0Aromatic protons on the benzoxazole ring
¹H~4.8Methylene protons (-CH₂OH)
¹H~5.5Hydroxyl proton (-OH)
¹³C140 - 160Carbon atoms of the oxazole (B20620) ring
¹³C110 - 135Aromatic carbons of the benzene (B151609) ring
¹³C~65Methylene carbon (-CH₂OH)

Note: These values are illustrative examples of what a computational prediction might yield and are not based on actual published research for this specific compound.

Theoretical Infrared (IR) Spectroscopy

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. These calculations are performed using DFT to determine the molecule's vibrational modes. nih.gov

The methodology is as follows:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to the nuclear positions.

Vibrational Mode Analysis: The results yield a set of vibrational frequencies and their corresponding intensities. Each frequency corresponds to a specific type of molecular motion, such as stretching, bending, or rocking of bonds. nih.gov For example, the calculations would predict the characteristic stretching frequencies for the O-H bond of the alcohol, the C-Cl bond, the C=N bond of the oxazole ring, and C-O-C stretches.

Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. mdpi.com

Theoretical UV-Vis Spectroscopy

Predicting the ultraviolet-visible (UV-Vis) absorption spectrum involves calculating the electronic transition energies from the ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. researchgate.netmedium.com

The process includes:

Ground State Optimization: As with other spectroscopic methods, the calculation begins with an optimized ground-state geometry of the molecule. youtube.com

Excited State Calculation: A TD-DFT calculation is then performed to compute the vertical excitation energies (the energy difference between the ground and excited states without change in geometry) and the oscillator strengths (the intensity of the absorption). youtube.com

Spectrum Generation: The results are presented as a series of electronic transitions at specific wavelengths (λ_max), each with a corresponding oscillator strength. These transitions, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are responsible for the molecule's absorption of UV or visible light. researchgate.net The predicted spectrum can then be compared with experimental results to understand the electronic structure of the molecule.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational techniques that aim to build a mathematical model correlating the chemical structure of a series of compounds with their reactivity. mdpi.com Such a study for this compound would typically involve it as part of a larger library of related benzoxazole derivatives to understand how structural modifications influence a specific reactive property (e.g., reaction rates, equilibrium constants).

The development of a QSRR model follows a structured workflow:

Dataset Assembly: A dataset of structurally related compounds, including this compound, is compiled. The experimental reactivity data for each compound in the set must be known.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's physicochemical properties. wiley.comnih.gov Descriptors are typically categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Connectivity indices, topological shape indices.

3D Descriptors: van der Waals volume, solvent-accessible surface area. youtube.com

Quantum-Chemical Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges, polarizability. ucsb.edu

Feature Selection and Model Building: With potentially thousands of calculated descriptors, a key step is to select the subset that has the most significant correlation with the reactivity. Algorithms like the Genetic Algorithm (GA) are often used for this purpose. researchgate.netnih.gov Once the most relevant descriptors are selected, a mathematical model is constructed using statistical methods such as:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to reactivity. nih.gov

Machine Learning Algorithms: Methods like Support Vector Machines (SVM) or Artificial Neural Networks (ANN) can be used to capture more complex, non-linear relationships. nih.gov

Model Validation: The predictive power of the generated QSRR model must be rigorously validated. This involves internal validation (e.g., cross-validation) and, most importantly, external validation, where the model's ability to predict the reactivity of a separate set of test compounds (not used in model training) is assessed. mdpi.com

A successful QSRR model for a series of benzoxazole derivatives could predict the reactivity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties and reducing the need for extensive experimental work.

Key Components of a QSRR Study

StepDescriptionCommon Methods/Tools
1. Dataset A curated set of molecules with known reactivity data.Chemical databases, in-house experimental results.
2. Descriptor Calculation Generation of numerical values representing molecular properties.Software like HyperChem, Dragon, Gaussian. researchgate.net
3. Feature Selection Identification of the most relevant descriptors.Genetic Algorithms (GA), Stepwise Regression, Particle Swarm Optimization (PSO). nih.govresearchgate.net
4. Model Generation Creation of a mathematical relationship.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). nih.gov
5. Validation Assessment of the model's robustness and predictive ability.Cross-validation (Leave-One-Out), Y-randomization, external test set prediction.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing (2-Chlorobenzo[d]oxazol-6-yl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Reduction of esters : Use diisobutylaluminum hydride (DIBAL-H) at low temperatures (-70°C) to reduce methyl esters to alcohols. For example, DIBAL-H in anhydrous THF or toluene achieves quantitative yields after purification via column chromatography .
  • Chloroacetylation : React 2-aminobenzoxazole derivatives with chloroacetyl chloride in ethanol under reflux, followed by recrystallization from methanol to isolate the product .
    • Critical parameters :
  • Temperature control (-70°C for DIBAL-H reactions to prevent over-reduction).
  • Solvent purity (anhydrous conditions for DIBAL-H).
  • Monitoring via TLC to track reaction progress.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks using DMSO-d6 as a solvent. Key signals include aromatic protons (δ 7.5–8.5 ppm) and the hydroxymethyl group (δ 4.5–5.0 ppm) .
  • IR : Confirm the presence of -OH (broad ~3200 cm⁻¹) and C-Cl (650–750 cm⁻¹) stretches .
    • Crystallography :
  • Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Single-crystal X-ray diffraction resolves bond lengths and angles, critical for verifying the chlorobenzooxazole scaffold .

Advanced Research Questions

Q. What computational approaches predict the electronic properties of this compound, and how do they align with experimental data?

  • Density Functional Theory (DFT) :

  • Apply the Colle-Salvetti correlation-energy formula to model electron density and local kinetic energy. Gradient expansions refine correlation potentials, validated against experimental NMR/IR data .
    • Validation :
  • Compare computed HOMO-LUMO gaps with UV-Vis absorption spectra. Discrepancies >5% suggest revisiting basis sets (e.g., B3LYP/6-311+G(d,p)) .

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Iterative analysis :

  • Cross-validate DFT results with multiple spectroscopic techniques (e.g., 2D NMR for proton coupling constants).
  • Adjust computational parameters (solvent models, relativistic effects for heavy atoms) .
    • Case example :
  • If computed IR peaks for C=O (absent in the actual structure) conflict with experimental data, re-examine tautomeric forms or solvatomorphism .

Q. What role does this compound play in modulating biological targets, and how can structure-activity relationships (SAR) be explored?

  • Pharmacological assays :

  • Test as a VraS kinase inhibitor (inspired by benzoxazolylurea derivatives). Use MIC assays against methicillin-resistant Staphylococcus aureus (MRSA) with vancomycin .
    • SAR strategies :
  • Synthesize analogs with substituents at the 6-position (e.g., -F, -CF3) to assess steric/electronic effects on binding .

Safety and Handling

  • Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation. Handle in a fume hood to avoid inhalation .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (N2 or Ar) to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.